[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
The compound [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a heterocyclic organic molecule that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved by cyclization reactions involving hydrazines and pyridine derivatives.
Introduction of the Fluorophenyl and Methyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Piperazino and Pyridylmethyl Groups: This step often involves nucleophilic substitution reactions where the piperazine ring is functionalized with a pyridylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolo[3,4-b]pyridine core.
Reduction: Reduction reactions can target the nitro groups if present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar chemical properties.
Indole Derivatives: Indole derivatives also possess a bicyclic structure and are known for their diverse biological activities.
Uniqueness
The uniqueness of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H23FN6O |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H23FN6O/c1-17-14-19(20-15-27-31(23(20)28-17)22-8-3-2-7-21(22)25)24(32)30-12-10-29(11-13-30)16-18-6-4-5-9-26-18/h2-9,14-15H,10-13,16H2,1H3 |
InChI Key |
VVLMMPZXJLZWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CC=N5 |
Origin of Product |
United States |
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